![molecular formula C15H14N4O3S2 B2398840 4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-43-0](/img/structure/B2398840.png)
4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, reviewing recent studies, synthesis methods, and its effects on various biological systems.
Chemical Structure and Synthesis
The compound is characterized by its thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties. The synthesis typically involves the Gewald reaction, where thieno[2,3-d]pyrimidine derivatives are synthesized from malononitrile and sulfur in the presence of a suitable solvent and catalyst .
Table 1: Synthesis Overview
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Gewald Reaction | Ethyl acetoacetate, malononitrile, sulfur | Ethanol medium |
2 | Cyclocondensation | Thienopyrimidine precursors | Acidic conditions |
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). Notably, some derivatives showed stronger inhibition compared to established chemotherapeutic agents like doxorubicin .
The proposed mechanisms for the antitumor effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to disrupt the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells.
- Targeting Specific Enzymes : Some derivatives inhibit enzymes involved in tumor growth and metastasis.
Case Studies
- Study on MDA-MB-231 Cells : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects. The study found that specific compounds led to a significant reduction in cell viability at concentrations as low as 10 µM. The most potent compound exhibited an IC50 value lower than that of doxorubicin, suggesting potential for further development as an anticancer agent .
- Anticonvulsant Activity : In another investigation, similar structural analogs were tested for anticonvulsant properties. The results indicated that these compounds could effectively reduce seizure activity in animal models, showcasing their versatility beyond anticancer applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 30 minutes.
- Metabolism : The compound undergoes N-acetylation, which may influence its efficacy and safety profile.
- Toxicity : Early toxicity assessments indicate a favorable safety margin in tested models; however, detailed toxicological studies are warranted.
Wissenschaftliche Forschungsanwendungen
The compound 4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a notable member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article delves into its diverse applications, synthesizing insights from various studies and research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 294.34 g/mol
The compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure known for its biological activity. The addition of a dimethylsulfamoyl group enhances its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies revealed that certain modifications to the thieno[2,3-d]pyrimidine structure can enhance its activity against resistant strains of bacteria .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and autoimmune disorders .
Neurological Applications
Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurological disorders such as epilepsy and depression. The modulation of GABAergic and glutamatergic systems is particularly noteworthy .
Case Study 1: Anticancer Mechanisms
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that one derivative significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with minimum inhibitory concentrations lower than those of standard antibiotics .
Case Study 3: Enzyme Inhibition Profile
A detailed investigation into the enzyme inhibition profile of this compound revealed its potential as a selective inhibitor of specific kinases involved in cancer progression. The study highlighted the compound's ability to reduce phosphorylation levels in target proteins associated with tumor growth .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-5-3-10(4-6-11)14(20)18-13-12-7-8-23-15(12)17-9-16-13/h3-9H,1-2H3,(H,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFSSCONTJASPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.